molecular formula C11H9NO B6254374 8-methylquinoline-2-carbaldehyde CAS No. 38462-77-0

8-methylquinoline-2-carbaldehyde

Cat. No.: B6254374
CAS No.: 38462-77-0
M. Wt: 171.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of quinoline, featuring a methyl group at the 8-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylquinoline-2-carbaldehyde typically involves the following steps:

    Starting Material: The process often begins with 8-methylquinoline.

    Formylation Reaction: The introduction of the aldehyde group at the 2-position can be achieved through a Vilsmeier-Haack reaction. This involves the reaction of 8-methylquinoline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl).

    Reaction Conditions: The reaction is usually carried out under reflux conditions, followed by neutralization and extraction to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring, due to the electron-donating effect of the methyl group.

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or neutral conditions.

    Reduction: NaBH in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: 8-methylquinoline-2-carboxylic acid.

    Reduction: 8-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

8-Methylquinoline-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Comparison with Similar Compounds

    Quinoline-2-carbaldehyde: Lacks the methyl group at the 8-position, which can influence its reactivity and applications.

    8-Methylquinoline:

Uniqueness: 8-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

38462-77-0

Molecular Formula

C11H9NO

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.